

In Vitro Biological Activities of Delphinidin 3,5diglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Delphinidin 3,5-diglucoside	
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Introduction

Delphinidin 3,5-diglucoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the deep red, purple, and blue colors of many fruits, flowers, and vegetables.[1][2][3] Found in sources such as pomegranates, blueberries, and blackcurrants, this molecule is of significant interest to the scientific community due to its potential health benefits, which are largely attributed to its potent antioxidant and anti-inflammatory properties.
[2] This technical guide provides a comprehensive overview of the in vitro biological activities of Delphinidin 3,5-diglucoside, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols and visual representations of the key signaling pathways involved are presented to support further research and drug development endeavors. While specific data for Delphinidin 3,5-diglucoside is presented where available, data for its aglycone, Delphinidin, and other closely related glucosides are also included to provide a broader context for its potential biological activities.

Antioxidant Activity

Delphinidin 3,5-diglucoside exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals and reduce oxidative stress.[3] The antioxidant capacity of anthocyanins is influenced by their structure, including the number and position of hydroxyl groups. Delphinidin, with three hydroxyl groups on its B-ring, is known to have one of the strongest antioxidant effects among anthocyanidins.[4]



Quantitative Data for Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of **Delphinidin 3,5-diglucoside** and related compounds.

Compound	Assay	Result (IC50 or equivalent)	Reference
Delphinidin-3- glucoside	ORAC	4.05 ± 0.27 μmol TE/ μmol	[5]
Onion Peel Extract (containing Delphinidin 3,5- diglucoside)	DPPH	IC50: 36 mg/L	[6]
Onion Peel Extract (containing Delphinidin 3,5- diglucoside)	ABTS	IC50: 3.6 mg/L	[6]

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of the test compound (Delphinidin 3,5-diglucoside) in a suitable solvent.
- In a 96-well plate, add a specific volume of the test compound solution to each well.
- Add the DPPH solution to each well and mix.



- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time.

Protocol:

- Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.
- Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
- In a 96-well black microplate, add the fluorescent probe solution to each well.
- Add the test compound or Trolox standard to the respective wells.
- Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
- Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).[7]
- Immediately measure the fluorescence kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[2]
- Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents (TE).[2]

Anti-inflammatory Activity

Delphinidin 3,5-diglucoside and its aglycone have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.[2][8]



Quantitative Data for Anti-inflammatory Activity

Data for the specific diglucoside is limited, but studies on delphinidin and its other glycosides show significant inhibition of inflammatory markers. For instance, Delphinidin-3-O-glucoside has been shown to suppress NF- κ B and modulate the secretome of mesenchymal stem cells, leading to an anti-inflammatory response.[8] Delphinidin has been shown to inhibit IL-1 β -induced COX-2 expression and PGE2 production in human chondrocytes.[9]

Experimental Protocols for Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

- Seed macrophages in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Delphinidin 3,5-diglucoside** for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 μg/mL) to induce NO production.
- Incubate for a further period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Add Griess reagent to the supernatant and incubate at room temperature.
- Measure the absorbance at ~540 nm.
- Determine the concentration of nitrite and calculate the percentage of inhibition.

This method is used to assess the inhibition of the NF-kB signaling pathway.



Principle: The activation of NF- κ B involves the phosphorylation and degradation of its inhibitor, I κ B α , leading to the translocation of the p65 subunit to the nucleus. Western blotting can detect the levels of phosphorylated I κ B α and p65 in the cytoplasm and nucleus.

Protocol:

- Culture cells (e.g., macrophages or other relevant cell types) and treat them with a proinflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of **Delphinidin 3,5diglucoside**.
- Lyse the cells and separate the cytoplasmic and nuclear fractions.
- Determine the protein concentration of each fraction.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the effect of the compound on NF-kB activation.

Anticancer Activity

Delphinidin and its glycosides have shown promising anticancer activities in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10][11]

Quantitative Data for Anticancer Activity

The following table summarizes the IC50 values of delphinidin and its glucosides in different cancer cell lines.



Compound	Cancer Cell Line	IC50 Value (μM)	Reference
Delphinidin	PEO1 (Ovarian cancer)	< 100	[10]
Delphinidin	SKOV3 (Ovarian cancer)	< 100	[10]
Delphinidin	A549 (Lung cancer)	55	[10]
Delphinidin	NCI-H441 (Lung cancer)	58	[10]
Delphinidin	SK-MES-1 (Lung cancer)	44	[10]
Delphinidin	HCT116 (Colon cancer)	110	[10]
Delphinidin	LoVo (Colon cancer)	38	[10]
Delphinidin	HT29 (Colon cancer)	35	[10]
Delphinidin-3-O- glucoside	HCT-116 (Colorectal cancer)	395.8 μg/mL	[12]
Delphinidin-3-O- glucoside	HT-29 (Colorectal cancer)	329.1 μg/mL	[12]

Experimental Protocols for Anticancer Assays

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

• Seed cancer cells in a 96-well plate and allow them to attach.



- Treat the cells with various concentrations of **Delphinidin 3,5-diglucoside** for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm.
- Calculate the percentage of cell viability and determine the IC50 value.

This technique is used to assess the inhibitory effect of a compound on the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Principle: Proteins are separated by electrophoresis on a polyacrylamide gel containing gelatin. After renaturation, active MMPs digest the gelatin, creating clear bands against a stained background.

Protocol:

- Culture cancer cells and treat them with **Delphinidin 3,5-diglucoside**.
- Collect the conditioned media containing secreted MMPs.
- Prepare a polyacrylamide gel copolymerized with gelatin.
- Mix the conditioned media with a non-reducing sample buffer and load it onto the gel.
- Perform electrophoresis under non-reducing conditions.
- Wash the gel with a renaturation buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.
- Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for an extended period (e.g., 18-24 hours) to allow for gelatin digestion.



- Stain the gel with Coomassie Brilliant Blue and then destain.
- Visualize the clear bands of gelatinolytic activity and quantify the band intensities to assess MMP inhibition.

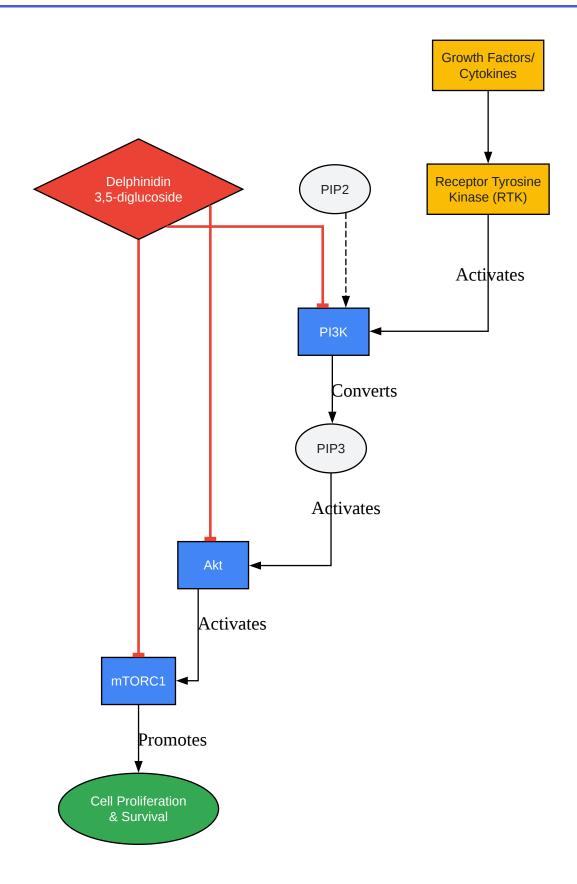
Modulation of Signaling Pathways

Delphinidin 3,5-diglucoside exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Delphinidin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[13][14] Inhibition of this pathway by delphinidin can lead to reduced cancer cell growth and induction of apoptosis.[13] For example, in non-small cell lung cancer cells, delphinidin inhibited the phosphorylation of PI3K, AKT, and mTOR.[14]





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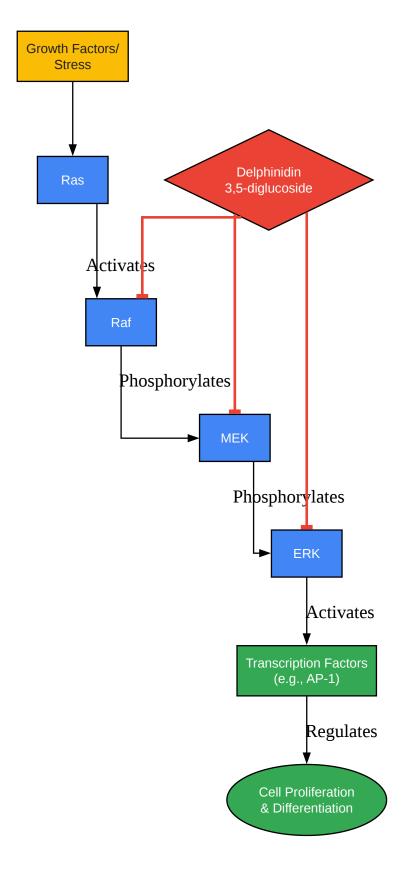
Caption: Inhibition of the PI3K/Akt/mTOR pathway by **Delphinidin 3,5-diglucoside**.



MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cell growth and differentiation. Delphinidin has been demonstrated to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.[15] For example, delphinidin has been shown to inhibit the phosphorylation of ERK1/2 in ovarian cancer cells.[16]





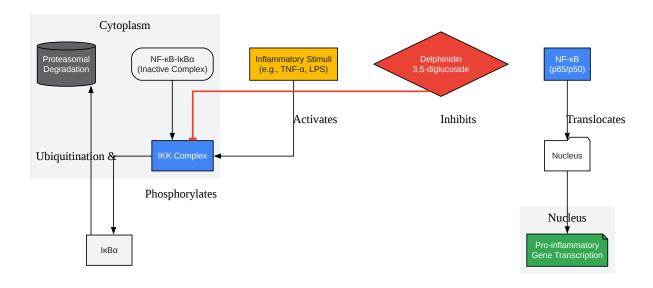
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Caption: Modulation of the MAPK/ERK signaling pathway by **Delphinidin 3,5-diglucoside**.



NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Delphinidin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[4][15] This inhibition contributes to the anti-inflammatory and pro-apoptotic effects of delphinidin.



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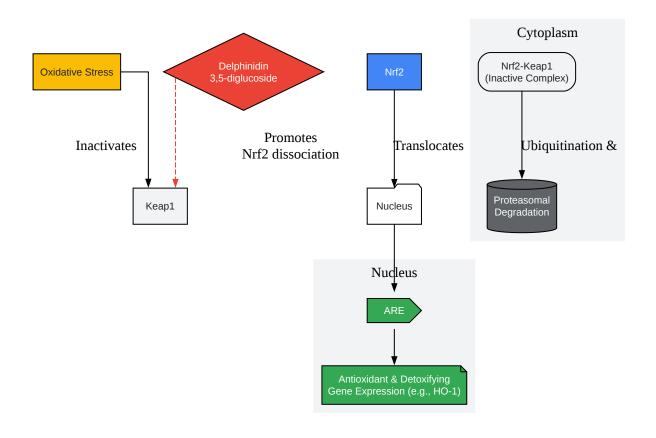
Caption: Inhibition of the NF-kB signaling pathway by **Delphinidin 3,5-diglucoside**.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major cellular defense mechanism against oxidative stress. Delphinidin has been found to activate this pathway, leading to the upregulation of antioxidant and detoxifying enzymes.[17][18] This activation is a key mechanism behind the antioxidant and



chemopreventive effects of delphinidin. For instance, delphinidin treatment has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[17]



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Caption: Activation of the Nrf2-ARE pathway by **Delphinidin 3,5-diglucoside**.

Conclusion

Delphinidin 3,5-diglucoside demonstrates a wide range of promising in vitro biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Nrf2-ARE. The data and protocols presented in this



technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. While more research is needed to fully elucidate the specific mechanisms and quantitative effects of **Delphinidin 3,5-diglucoside**, the existing evidence strongly suggests its promise as a lead compound for the development of novel therapeutic agents for a variety of diseases.

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- To cite this document: BenchChem. [In Vitro Biological Activities of Delphinidin 3,5-diglucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588752#in-vitro-biological-activity-of-delphinidin-3-5-diglucoside]

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